2-(Chloromethyl)pyridine hydrochloride

Catalog No.
S589937
CAS No.
6959-47-3
M.F
C6H7Cl2N
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)pyridine hydrochloride

CAS Number

6959-47-3

Product Name

2-(Chloromethyl)pyridine hydrochloride

IUPAC Name

2-(chloromethyl)pyridine;hydron;chloride

Molecular Formula

C6H7Cl2N

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H

InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCl.Cl

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Synonyms

2-chloromethylpyridine, 2-chloromethylpyridine hydrochloride, 2-CMP

Canonical SMILES

[H+].C1=CC=NC(=C1)CCl.[Cl-]
  • Calixarene functionalization

    CMPH has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarenes. Calixarenes are a specific class of molecules with unique cage-like structures that can be functionalized for various purposes. A study published in the journal Tetrahedron Letters describes the use of CMPH to introduce a chloromethyl group onto calixarenes [].

  • Metal complex synthesis

    CMPH has also been employed in the synthesis of gadolinium (Gd3+) complexes with diethylenetriaminepentaacetic acid (DTPA) bisamide. These complexes have potential applications as magnetic resonance imaging (MRI) contrast agents. The research, documented in the journal Chemical Communications, details the use of CMPH as a precursor in the complex formation process [].

2-(Chloromethyl)pyridine hydrochloride is an organic compound characterized by its structure, which includes a pyridine ring substituted with a chloromethyl group and a hydrochloride moiety. Its chemical formula is C6H7Cl2NC_6H_7Cl_2N and it has a molecular weight of approximately 164.03 g/mol. The compound is known for its hygroscopic nature and is classified as a corrosive solid, posing risks such as severe skin burns and eye damage upon contact . It is commonly used in various chemical syntheses due to its reactivity and ability to serve as an electrophile in nucleophilic substitution reactions.

CMPH is a hazardous compound due to its:

  • Toxicity: Harmful if swallowed and causes severe skin burns and eye damage [].
  • Corrosivity: Can cause severe skin irritation upon contact [].
  • Reactivity: Incompatible with strong oxidizing agents [].

The primary reactions involving 2-(chloromethyl)pyridine hydrochloride include:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
  • Alkylation Reactions: It has been utilized in base-catalyzed alkylation processes, particularly in the synthesis of complex organic molecules, such as calixarene derivatives .
  • Formation of Complexes: This compound can react with metal ions to form coordination complexes, which are useful in various applications, including magnetic resonance imaging agents .

Research indicates that 2-(chloromethyl)pyridine hydrochloride exhibits significant biological activity. It has been tested for carcinogenic potential and shown to be carcinogenic in animal models, raising concerns about its safety for human exposure . Additionally, it has demonstrated nematocidal properties, effectively inhibiting root knot development in tomato seedlings, suggesting potential applications in agriculture as a pesticide .

Several methods are available for synthesizing 2-(chloromethyl)pyridine hydrochloride:

  • Oxidation of 2-Methylpyridine: This method involves the oxidation of 2-methylpyridine using hydrogen peroxide in the presence of acetic acid to produce N-oxide 2-methylpyridine. Subsequent reactions lead to the formation of the target compound through hydrolysis and reaction with thionyl chloride .
    • Step 1: Oxidation of 2-methylpyridine.
    • Step 2: Reaction with glacial acetic acid to form an acetate.
    • Step 3: Hydrolysis to yield 2-pyridinemethanol.
    • Step 4: Reaction with thionyl chloride to produce 2-(chloromethyl)pyridine hydrochloride.
  • Alternative Synthetic Routes: Other methods include the use of potassium carbonate and iodides in dimethylformamide, facilitating nucleophilic substitution reactions that yield the desired compound .

2-(Chloromethyl)pyridine hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing pharmaceutical compounds, including analgesics and anti-inflammatory agents.
  • Agriculture: Its nematocidal properties make it useful in developing pesticides .
  • Chemical Synthesis: It is employed in synthesizing complex organic molecules and coordination compounds used in imaging agents and other applications .

Studies on the interactions of 2-(chloromethyl)pyridine hydrochloride have highlighted its potential toxicity and biological effects. Its carcinogenicity was noted during testing by the National Cancer Institute, indicating that exposure may pose significant health risks . Further research into its interactions with biological systems is necessary to understand its full implications for human health and safety.

Several compounds share structural similarities with 2-(chloromethyl)pyridine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
2-Picolyl chlorideChloromethyl groupUsed as a reagent in organic synthesis
3-(Chloromethyl)pyridineDifferent positionExhibits different reactivity patterns
Pyridinium chlorideLacks chloromethylMore stable; used primarily as a salt
4-ChloromethylpyridineDifferent positionPotentially different biological activity

These compounds highlight the unique aspects of 2-(chloromethyl)pyridine hydrochloride, particularly its specific reactivity due to the positioning of the chloromethyl group on the pyridine ring.

Physical Description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.9955546 g/mol

Monoisotopic Mass

162.9955546 g/mol

Heavy Atom Count

9

Melting Point

257 to 261 °F (NTP, 1992)
166-173 °C

UNII

YNI4417KX0

Related CAS

4377-33-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6959-47-3
110656-58-1

Wikipedia

2-chloromethylpyridine hydrochloride

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Estimated quantitation limit=100 ug/l. /3-(Chloromethyl)pyridine hydrochloride/
SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Capillary gas chromatography/mass spectrometry analysis. Limit of quantitation=2 mg/kg. /3-(Chloromethyl)pyridine hydrochloride/

Dates

Modify: 2023-08-15

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